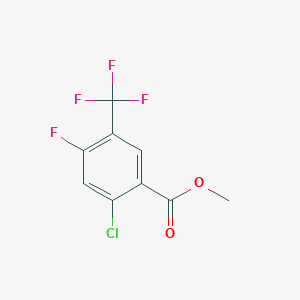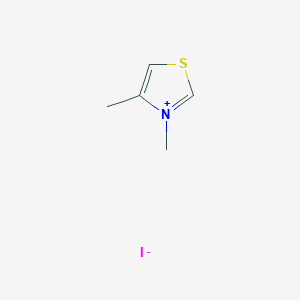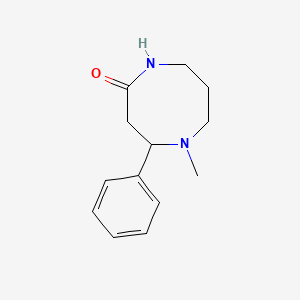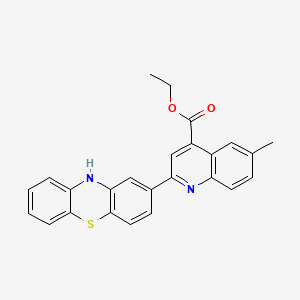![molecular formula C14H11F2NO B14143798 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide CAS No. 712301-19-4](/img/structure/B14143798.png)
3-fluoro-N-[(2-fluorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(2-fluorophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H11F2NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atoms in 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, such as with potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, alkyl halides, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Oxidation: Potassium permanganate, water, heat.
Major Products:
Substitution: Alkylated derivatives of the original compound.
Reduction: Corresponding amine.
Oxidation: Carboxylic acids or other oxidized derivatives of the benzene ring.
Scientific Research Applications
Chemistry: 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on biological systems. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(2-fluorophenyl)methyl]benzamide is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Comparison:
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide: This compound has a trifluoromethyl group, which can significantly alter its chemical and physical properties, such as increasing its lipophilicity and metabolic stability.
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions, making it a useful intermediate in organic synthesis.
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide: The iodine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets and its overall reactivity.
Properties
CAS No. |
712301-19-4 |
|---|---|
Molecular Formula |
C14H11F2NO |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
3-fluoro-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11F2NO/c15-12-6-3-5-10(8-12)14(18)17-9-11-4-1-2-7-13(11)16/h1-8H,9H2,(H,17,18) |
InChI Key |
BWINHRFMBOQXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)
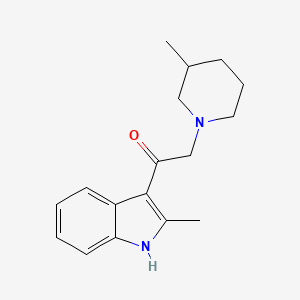
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
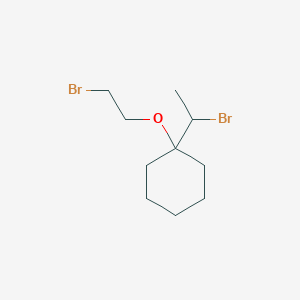
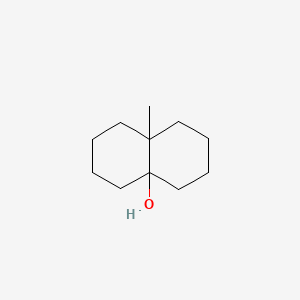

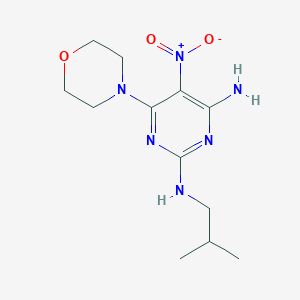
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
